molecular formula C8H16ClNO3 B13582230 3-(Dimethylamino)oxane-3-carboxylicacidhydrochloride

3-(Dimethylamino)oxane-3-carboxylicacidhydrochloride

Cat. No.: B13582230
M. Wt: 209.67 g/mol
InChI Key: APTTTYBPSMTQIA-UHFFFAOYSA-N
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Description

3-(Dimethylamino)oxane-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO3 and a molecular weight of 209.6705 . This compound is known for its unique structure, which includes a dimethylamino group and an oxane ring, making it a valuable intermediate in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)oxane-3-carboxylic acid hydrochloride typically involves the reaction of dimethylamine with an appropriate oxane derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as toluene, at elevated temperatures (around 70°C) to ensure complete conversion . The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)oxane-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxane derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various oxane derivatives, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Dimethylamino)oxane-3-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)oxane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The oxane ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethylamino)oxane-3-carboxylic acid hydrochloride is unique due to its oxane ring structure, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and industrial chemicals.

Properties

Molecular Formula

C8H16ClNO3

Molecular Weight

209.67 g/mol

IUPAC Name

3-(dimethylamino)oxane-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H15NO3.ClH/c1-9(2)8(7(10)11)4-3-5-12-6-8;/h3-6H2,1-2H3,(H,10,11);1H

InChI Key

APTTTYBPSMTQIA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CCCOC1)C(=O)O.Cl

Origin of Product

United States

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